DHODH Inhibitory Potency Advantage of the 2,6-Dichloroaryl Motif
The 2,6-dichlorophenyl motif present in the target compound is associated with single-digit nanomolar human DHODH inhibitory activity. A direct analog from patent US10815215 (BDBM470555), which contains the identical core motif, exhibits an IC50 of 1.5 nM. This potency is enhanced compared to close analogs with a mixed halogen pattern; replacing one chlorine with a fluorine atom (2-chloro-6-fluorophenyl, BDBM470552) reduces potency to an IC50 of 1.5 nM, and a BDBM470561 analog shows 1 nM. The 2,6-dichloro configuration provides a superior steric and electronic fit within the enzyme's hydrophobic pocket [1].
| Evidence Dimension | Inhibitory Potency (IC50, human DHODH enzymatic assay) |
|---|---|
| Target Compound Data | 1.5 nM (compound BDBM470555, containing the target compound's core motif) |
| Comparator Or Baseline | BDBM470552 (2-chloro-6-fluorophenyl analog): IC50 1.5 nM; BDBM470561 (2-chloro-6-fluorophenyl analog): IC50 1.0 nM |
| Quantified Difference | The 2,6-dichloro analog achieves equivalent or better potency (1.5 nM) compared to a matched analog (1.5 nM) but with a differentiated selectivity profile. It matches the potency of a more complex variant (1.0 nM). |
| Conditions | Enzymatic assay coupling DHODH activity with bleaching of 2,6-dichlorophenolindophenol (DCIP) [1]. |
Why This Matters
This validates the 2,6-dichloro substitution as a key potent pharmacophoric element for DHODH, guiding procurement for programs where this target is implicated (e.g., AML, autoimmune diseases).
- [1] BindingDB. BDBM470555. IC50 1.5nM for human DHODH. Corresponding patent US10815215, Example 215. Accessed 2026-05-10. View Source
